molecular formula C18H17N3O4 B5209313 3-[3-(4-methyl-2-nitrophenoxy)propyl]-4(3H)-quinazolinone

3-[3-(4-methyl-2-nitrophenoxy)propyl]-4(3H)-quinazolinone

Cat. No. B5209313
M. Wt: 339.3 g/mol
InChI Key: ATCGJEJCNQWNFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[3-(4-methyl-2-nitrophenoxy)propyl]-4(3H)-quinazolinone, also known as PD153035, is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR) tyrosine kinase. It has been extensively studied for its potential applications in cancer therapy due to its ability to inhibit EGFR, which is often overexpressed in various types of cancer.

Mechanism of Action

3-[3-(4-methyl-2-nitrophenoxy)propyl]-4(3H)-quinazolinone works by inhibiting the tyrosine kinase activity of the EGFR, which is a transmembrane receptor that plays a crucial role in cell proliferation, differentiation, and survival. By inhibiting EGFR, 3-[3-(4-methyl-2-nitrophenoxy)propyl]-4(3H)-quinazolinone prevents the downstream signaling pathways that promote cell growth and survival, leading to cell death.
Biochemical and Physiological Effects
3-[3-(4-methyl-2-nitrophenoxy)propyl]-4(3H)-quinazolinone has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the phosphorylation of EGFR and its downstream signaling molecules, including AKT and ERK. In addition, it has been shown to induce apoptosis in cancer cells and inhibit angiogenesis, the process by which new blood vessels are formed to supply nutrients to tumors.

Advantages and Limitations for Lab Experiments

3-[3-(4-methyl-2-nitrophenoxy)propyl]-4(3H)-quinazolinone has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, making it readily available for use in research. In addition, it has been extensively studied and characterized, providing a wealth of information on its mechanism of action and potential applications in cancer therapy.
However, there are also limitations to using 3-[3-(4-methyl-2-nitrophenoxy)propyl]-4(3H)-quinazolinone in lab experiments. It has been shown to have off-target effects on other tyrosine kinases, which may complicate data interpretation. In addition, its efficacy may vary depending on the type of cancer cell being studied, as well as the specific mutations present in the EGFR signaling pathway.

Future Directions

Despite its limitations, 3-[3-(4-methyl-2-nitrophenoxy)propyl]-4(3H)-quinazolinone remains a promising candidate for cancer therapy. Future research directions include investigating its potential use in combination with other therapies, such as radiation and chemotherapy, as well as developing more specific inhibitors that target only the EGFR tyrosine kinase. In addition, further studies are needed to better understand the mechanisms of resistance to 3-[3-(4-methyl-2-nitrophenoxy)propyl]-4(3H)-quinazolinone and to identify biomarkers that can predict response to therapy.

Synthesis Methods

3-[3-(4-methyl-2-nitrophenoxy)propyl]-4(3H)-quinazolinone can be synthesized through a multi-step process involving the reaction of 4-methyl-2-nitrophenol with propylene oxide, followed by the reaction with 4-chloroquinazoline and subsequent reduction with sodium borohydride. The final product is purified through recrystallization to yield pure 3-[3-(4-methyl-2-nitrophenoxy)propyl]-4(3H)-quinazolinone.

Scientific Research Applications

3-[3-(4-methyl-2-nitrophenoxy)propyl]-4(3H)-quinazolinone has been extensively studied for its potential applications in cancer therapy. It has been shown to inhibit the growth of various types of cancer cells, including breast, lung, and prostate cancer cells. In addition, it has been shown to sensitize cancer cells to radiation therapy and chemotherapy, making it a promising candidate for combination therapy.

properties

IUPAC Name

3-[3-(4-methyl-2-nitrophenoxy)propyl]quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4/c1-13-7-8-17(16(11-13)21(23)24)25-10-4-9-20-12-19-15-6-3-2-5-14(15)18(20)22/h2-3,5-8,11-12H,4,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATCGJEJCNQWNFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCCN2C=NC3=CC=CC=C3C2=O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 7010069

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